REACTION_CXSMILES
|
CN(C=O)C.O=S(Cl)Cl.[Br:10][C:11]1[C:12]([Cl:20])=[N:13][CH:14]=[C:15]([CH:19]=1)[C:16]([OH:18])=O.CCN(C(C)C)C(C)C.[Cl:30][C:31]([F:41])([F:40])[O:32][C:33]1[CH:39]=[CH:38][C:36]([NH2:37])=[CH:35][CH:34]=1>C1(C)C=CC=CC=1.C1COCC1>[Br:10][C:11]1[C:12]([Cl:20])=[N:13][CH:14]=[C:15]([CH:19]=1)[C:16]([NH:37][C:36]1[CH:38]=[CH:39][C:33]([O:32][C:31]([Cl:30])([F:40])[F:41])=[CH:34][CH:35]=1)=[O:18]
|
Name
|
|
Quantity
|
2.55 mL
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Type
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reactant
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
24.08 mL
|
Type
|
reactant
|
Smiles
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O=S(Cl)Cl
|
Name
|
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
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BrC=1C(=NC=C(C(=O)O)C1)Cl
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Name
|
|
Quantity
|
220 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
38.4 mL
|
Type
|
reactant
|
Smiles
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CCN(C(C)C)C(C)C
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Name
|
|
Quantity
|
22.35 g
|
Type
|
reactant
|
Smiles
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ClC(OC1=CC=C(N)C=C1)(F)F
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Name
|
|
Quantity
|
220 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Control Type
|
UNSPECIFIED
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Setpoint
|
80 °C
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Type
|
CUSTOM
|
Details
|
the RM was stirred at 80° C. for 1 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated off under reduced pressure
|
Type
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DISSOLUTION
|
Details
|
the residue was dissolved in THF (220 mL)
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Type
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TEMPERATURE
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Details
|
cooled to −16° C
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Type
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STIRRING
|
Details
|
The suspension was stirred for 1 h at RT
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated off under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in TBME (700 mL)
|
Type
|
WASH
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Details
|
washed with 1N HCl (2×200 mL), sat. NaHCO3 (200 mL) and brine (2×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give the product which
|
Type
|
CUSTOM
|
Details
|
was crystallized from EtOAc—n-heptane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=NC=C(C(=O)NC2=CC=C(C=C2)OC(F)(F)Cl)C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |